molecular formula C16H11FN2O3 B4403538 4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide

4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide

Cat. No.: B4403538
M. Wt: 298.27 g/mol
InChI Key: LDRNAFDGSPUECM-UHFFFAOYSA-N
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Description

4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, a fluorine atom, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide typically involves multiple steps:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.

    Formation of the Benzamide Core: This is typically done through the reaction of an amine with a benzoyl chloride derivative.

    Introduction of the Cyano Group: This can be achieved through nucleophilic substitution reactions using cyanide sources such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: Its unique structural features make it a candidate for the development of novel organic materials with specific electronic properties.

    Biological Studies: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide depends on its specific application:

    Pharmacological Effects: It may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

    Biochemical Pathways: It can act as an inhibitor or activator of certain biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-13-7-10(9-18)1-3-12(13)16(20)19-11-2-4-14-15(8-11)22-6-5-21-14/h1-4,7-8H,5-6H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRNAFDGSPUECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
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4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
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4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
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4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
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4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide

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